![molecular formula C18H20ClN3O2 B6473887 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2640845-98-1](/img/structure/B6473887.png)
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
The compound 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is an organic chemical with potential applications in various scientific fields. This compound features a complex structure, including both pyridine rings and a chloropyridine moiety, which suggests it has diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound generally involves several steps:
Formation of the 3-chloropyridin-4-yl derivative: : This step involves chlorination of the pyridine ring to yield 3-chloropyridin-4-yl. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are often used.
Coupling with piperidine: : The chloropyridine derivative is then reacted with a piperidine precursor through an etherification reaction, typically involving a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Final condensation: : The intermediate formed is further coupled with 2-(pyridin-3-yl)ethan-1-one through a nucleophilic substitution reaction, likely using a catalytic amount of a Lewis acid like zinc chloride (ZnCl₂).
Industrial Production Methods
For large-scale production, each step is optimized for yield and efficiency. The use of continuous flow reactors and optimization of reaction parameters like temperature, pressure, and solvent composition can significantly enhance throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations at its piperidine or pyridine rings. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Substitution reactions primarily involve the chloropyridine moiety, where the chlorine atom can be replaced by nucleophiles like amines or thiols, under conditions facilitated by bases or catalysts.
Reagents and Conditions
Oxidizing agents: : KMnO₄, CrO₃
Reducing agents: : LiAlH₄, NaBH₄
Catalysts for substitution: : Palladium on carbon (Pd/C) or copper(II) chloride (CuCl₂)
Major Products
Oxidation: Formation of N-oxides or ring-opened products.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
This compound's versatile chemistry allows for wide-ranging applications:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Potential use in studying receptor-ligand interactions due to its piperidine and pyridine components.
Medicine: : Exploration in drug discovery, particularly in the design of new therapeutic agents targeting the central nervous system.
Industry: : Use in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The exact mechanism of action depends on its application, but generally, the compound may interact with biological macromolecules (e.g., proteins or nucleic acids) via its aromatic rings and piperidine moiety. These interactions could alter the function of enzymes or receptors, leading to various biological effects. Pathways might involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(4-pyridyl)piperidine: : Lacks the chloropyridine moiety, resulting in different reactivity and potential biological activity.
2-(pyridin-4-yl)ethan-1-one: : Missing the piperidine ring, making it less complex and with different application scopes.
3-chloropyridine derivatives: : Many of these compounds share reactivity characteristics with the chloropyridine moiety but differ in additional substituents.
Uniqueness
What sets 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one apart is the combination of its functional groups, providing a unique balance of lipophilicity, reactivity, and potential biological activity.
That’s a snapshot of this compound, covering its synthesis, reactions, and applications. Fascinating stuff, right?
Properties
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-12-21-7-3-17(16)24-13-14-4-8-22(9-5-14)18(23)10-15-2-1-6-20-11-15/h1-3,6-7,11-12,14H,4-5,8-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURPZMVFWPJOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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